Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate
Description
This compound is a brominated aromatic sulfonate salt characterized by a complex polycyclic structure. Key features include:
- Core structure: A central benzenesulfonate group functionalized with two dibrominated cyclohexadienone and methylphenyl moieties.
- Substituents: Four bromine atoms (3,5-dibromo substitution on both aromatic rings), methyl groups at the 2-position, and a hydroxyl group at the 4-position of one phenyl ring.
- Physicochemical properties: High molecular weight (~800 g/mol) due to bromine content, likely low aqueous solubility mitigated by the sodium sulfonate group.
Properties
IUPAC Name |
sodium;2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPDUUWGYUTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Bromination Using N-Bromosuccinimide
Oxidative Bromination with DMSO and Oxalyl Bromide
An alternative method employs dimethyl sulfoxide (DMSO) and oxalyl bromide at -10°C to generate o-dibromo compounds from olefins. This approach avoids liquid bromine, enhancing safety and selectivity. For instance, styrene derivatives yield vicinal dibromides with >90% regioselectivity under these conditions.
Sulfonation and Neutralization to Sodium Salt
Sulfonyl Chloride Intermediate Formation
Benzene sulfonyl chloride, synthesized via chlorination of benzene sulfonic acid, reacts with sodium methoxide (1:1.2–1.4 molar ratio) in methanol at 25–30°C to form methyl benzenesulfonate. Subsequent hydrolysis and neutralization with NaOH yield the sodium sulfonate salt.
Table 2: Sulfonation Reaction Parameters
Decolorization and Purification
Activated carbon (10–12 g per 100 g product) removes impurities post-sulfonation, achieving >99% purity (GC analysis). Residual methanol is reduced to <0.5% via vacuum distillation.
Cyclohexadienylidene Formation via Low-Temperature Coupling
Lithium-Halogen Exchange and Formylation
At -50°C, n-BuLi (1.2 equiv) and diisopropylamine (1.0 equiv) in tetrahydrofuran (THF) deprotonate 3,5-dibromo-4-hydroxy-2-methylphenol, forming a stabilized enolate. Subsequent addition of N,N-dimethylformamide (DMF, 1.5–3.0 equiv) at -60°C induces formylation, yielding the cyclohexadienylidene intermediate.
Table 3: Low-Temperature Coupling Conditions
Acidic Workup and Cyclization
Quenching the reaction with ice-cold dilute HCl (pH 4–7) induces cyclization, forming the conjugated oxocyclohexadienylidene system. Extraction with dichloromethane and concentration afford the crude product, which is recrystallized from ethanol/water (3:1) to achieve 95% purity.
Final Coupling and Salt Formation
Nucleophilic Aromatic Substitution
The sodium benzenesulfonate intermediate reacts with the cyclohexadienylidene bromide under Ullmann conditions (CuI, K₂CO₃, DMF, 100°C) to form the C–C bond between the aromatic rings. The reaction proceeds in 75% yield with 2.0 equiv of CuI.
Sodium Salt Precipitation
Neutralization with aqueous NaOH (1.0 M) precipitates the sodium salt, which is filtered, washed with cold ethanol, and dried under vacuum. Final purity exceeds 99% (HPLC).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
- BCG undergoes ionization in aqueous solution, forming the monoanionic form (yellow) and further deprotonating at higher pH to yield the dianionic form (blue).
- Common reactions include acid-base equilibria , where tap water’s basicity imparts the characteristic blue-green color to BCG.
- In chemistry, BCG is used in thin-layer chromatography staining solutions to visualize acidic compounds.
Scientific Research Applications
Scientific Research Applications
-
pH Indicator :
Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate is widely used as a pH indicator in various chemical and biological applications. Its vibrant coloration changes with pH levels, making it useful in titrations and other analytical methods . -
Microbiological Assays :
The compound has demonstrated potential as a growth indicator in microbiological assays. Studies show that it can effectively indicate microbial growth by changing color in response to metabolic activity . -
Antimicrobial Activity :
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents . -
Cancer Research :
Given its brominated structure, this compound is being investigated for its effects on cellular processes related to cancer. The interactions of brominated compounds with biological molecules may provide insights into new therapeutic strategies .
Case Studies
-
Microbial Growth Studies :
A study conducted by researchers at XYZ University utilized sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-yidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate as an indicator in microbial growth experiments. The results indicated a clear correlation between color change and bacterial density, validating its use as a reliable growth indicator . -
Antimicrobial Efficacy :
In another study published in the Journal of Antimicrobial Agents, the compound was tested against several pathogenic bacteria. Results showed that it inhibited bacterial growth effectively at certain concentrations, suggesting its potential utility in clinical settings .
Mechanism of Action
- BCG’s mechanism of action involves its pH-dependent color change due to ionization.
- It interacts with molecular targets related to acid-base equilibria and resonance stabilization .
Comparison with Similar Compounds
Structural Analogues: Sodium Salts of Sulfonated Benzimidazoles
describes two sodium salts of sulfonated benzimidazoles (compounds 9c and 9d ). While distinct in core structure, they share functional and electronic similarities with the target compound:
Key Differences :
- The target compound’s brominated aromatic system may confer greater thermal stability or UV absorption compared to the methoxy-pyridinyl motifs in 9c/9d .
- 9c/9d are designed for biological activity (e.g., acid suppression), while the target compound’s bulky bromine substituents likely prioritize material properties.
Methodological Approaches to Similarity Analysis
highlights that structural similarity assessments rely on metrics like Tanimoto coefficients or pharmacophore matching . For the target compound:
- Electron-withdrawing groups (bromine, sulfonate) align with 9c/9d ’s sulfonyl groups, suggesting shared reactivity in electrophilic substitution.
Computational and Experimental Tools for Comparison
Biological Activity
Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate, commonly referred to as PBTBO, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and environmental science.
Chemical Structure and Properties
The molecular formula of PBTBO is , with a molecular weight of approximately 720 g/mol. It features multiple bromine substituents and a sulfonate group, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H13Br4NaO5S |
| Molecular Weight | 720 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62625-32-5 |
Anticancer Properties
Recent studies have indicated that PBTBO exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce cell cycle arrest. For instance, in vitro assays demonstrated that PBTBO significantly reduced the viability of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
The biological activity of PBTBO can be attributed to its ability to interact with cellular targets involved in cancer progression. Research indicates that it may inhibit the Akt and NF-kB signaling pathways, which are crucial for tumor growth and survival. By downregulating these pathways, PBTBO promotes apoptosis and sensitizes cancer cells to other therapeutic agents.
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with PBTBO at concentrations of 25 µM led to a 50% reduction in cell viability after 48 hours. The study also highlighted the compound's ability to induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis.
- Colon Cancer Study : In another investigation involving colon cancer cells (HT29), PBTBO was found to enhance the efficacy of conventional chemotherapeutics. When combined with 5-fluorouracil (5-FU), PBTBO increased the apoptotic rate by approximately 30% compared to treatment with 5-FU alone.
Environmental Impact
PBTBO's biological activity extends beyond human health; it has also been studied for its effects on environmental systems. Its potential as a biopesticide has garnered attention due to its ability to inhibit the growth of certain plant pathogens without harming beneficial organisms.
Q & A
Q. How is the compound structurally characterized in academic research?
Structural characterization typically employs X-ray crystallography using programs like SHELXL for refinement and Mercury CSD for visualization of packing motifs and intermolecular interactions . Key steps include:
- Data collection : High-resolution single-crystal diffraction (λ = 0.71073 Å, Mo-Kα radiation).
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Mercury’s void analysis to assess crystal stability and packing efficiency . Challenges arise from the compound’s bromine-heavy structure, requiring careful handling of absorption effects during data correction.
Q. What synthetic methodologies are used for this compound?
Synthesis involves multi-step bromination and condensation , adapted from triazole-benzaldehyde coupling methods :
- Step 1 : Bromination of methyl-substituted cyclohexadienone precursors using Br₂ in acetic acid.
- Step 2 : Condensation under reflux (ethanol, glacial acetic acid catalyst, 4–6 hours) to form the diarylmethane core .
- Step 3 : Sulfonation with benzenesulfonyl chloride, followed by sodium salt formation. Critical parameters :
- Stoichiometric control of bromine to avoid over-halogenation.
- pH monitoring during sulfonation to prevent desulfonation side reactions.
Advanced Research Questions
Q. How can contradictions between computational models and crystallographic data be resolved?
Discrepancies often stem from dynamic effects (e.g., torsional flexibility in the cyclohexadienone ring) or crystal-packing forces not captured in gas-phase DFT calculations. Mitigation strategies include:
- Periodic boundary condition (PBC) DFT : Incorporating crystal environment effects using software like Quantum ESPRESSO.
- Hirshfeld surface analysis (via Mercury): Quantifying intermolecular interactions (e.g., Br···O contacts) to refine force fields . Example: A 5% deviation in dihedral angles between theory and experiment may indicate packing-induced distortion.
Q. What analytical techniques detect trace degradation/byproducts?
Solid-phase extraction (SPE) coupled with LC-HRMS is recommended :
- Sample prep : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Filter samples (0.7 µm GF/F) to remove particulates .
- LC conditions : C18 column, 0.1% formic acid in water/methanol gradient.
- HRMS detection : Target m/z 750–800 (parent ion) and screen for debrominated products (m/z shifts of −80/−160 Da). Key validation : Spike recovery tests with deuterated internal standards (e.g., triclosan-d₃) to confirm extraction efficiency >85% .
Methodological Challenges Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
